![molecular formula C17H13FN2O3 B2474692 3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid CAS No. 556016-22-9](/img/structure/B2474692.png)
3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid
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Overview
Description
3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has shown promising results in various studies.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid and its derivatives exhibit promising antimicrobial properties. For instance, some novel derivatives have demonstrated significant anti-inflammatory and analgesic activities, and others have shown notable antimicrobial potency against various bacteria and fungi, including Gram-positive and Gram-negative bacteria (Farag et al., 2012), (Rajasekaran et al., 2013).
Potential in Anticonvulsant and Anticancer Therapies
Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. In particular, certain novel thioxoquinazolinone derivatives have displayed potent anticonvulsant properties (Rajasekaran et al., 2013). Additionally, certain derivatives have been investigated for their cytotoxic activities against various human cancer cell lines, showing potential as anti-cancer agents (Riadi et al., 2021).
Analytical Methods for Quality Control
Analytical methods have been developed for quality control of active pharmaceutical ingredients among derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids, which are molecularly similar to the 3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid. These methods are crucial for ensuring the quality and efficacy of pharmaceutical preparations containing these compounds (Zubkov et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole derivatives, it might interact with its targets in a similar manner . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on its structural similarity to indole derivatives, it might exhibit a range of biological activities .
properties
IUPAC Name |
3-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-11-5-7-12(8-6-11)20-15(9-10-16(21)22)19-14-4-2-1-3-13(14)17(20)23/h1-8H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHXSBYYLKYLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCC(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid |
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